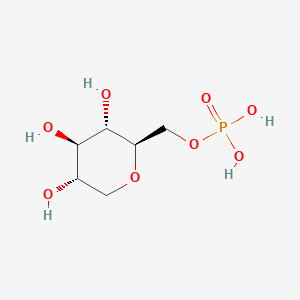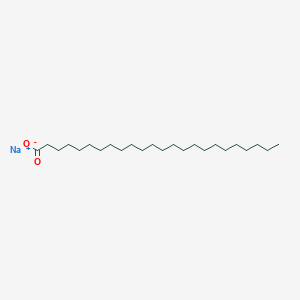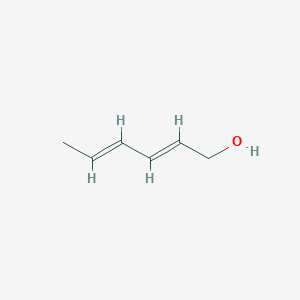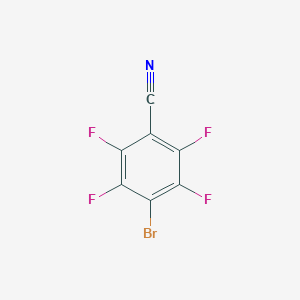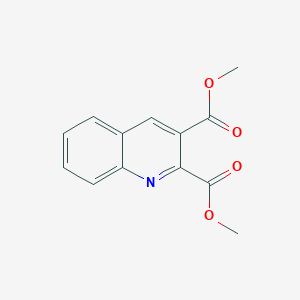
Dimethylchinolin-2,3-dicarboxylat
Übersicht
Beschreibung
Dimethyl quinoline-2,3-dicarboxylate is an organic compound with the molecular formula C13H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique structural properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Dimethyl quinoline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties
Wirkmechanismus
Target of Action
Dimethyl Quinoline-2,3-dicarboxylate, also known as Dimethyl 2,3-quinolinedicarboxylate, has been found to exhibit significant anti-tubercular (TB) activities against H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . The compound interacts with the bacterial cells, making it a promising anti-TB agent .
Mode of Action
It is known that the compound exhibits its anti-tubercular activity by interacting with the bacterial cells
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
In silico evaluation of pharmacokinetic properties indicated overall drug-likeness for most of the compounds
Result of Action
The primary result of the action of Dimethyl Quinoline-2,3-dicarboxylate is its anti-tubercular activity. The compound has been found to be effective against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . The most promising anti-TB agent was dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .
Action Environment
The action of Dimethyl Quinoline-2,3-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature . It is also important to avoid dust formation and inhalation of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl quinoline-2,3-dicarboxylate can be synthesized through a one-pot protocol involving aryl amines and dimethyl/diethyl acetylenedicarboxylates. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C. This method is efficient, metal-free, and eco-friendly, providing high regioselectivity and good yields .
Industrial Production Methods: Industrial production of dimethyl quinoline-2,3-dicarboxylate typically involves similar synthetic routes but on a larger scale. The use of molecular iodine as a catalyst is advantageous due to its low cost and minimal environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-2,3-dicarboxylate esters.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Quinoline-2,3-dicarboxylate esters.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2,4-dicarboxylate: Similar in structure but differs in the position of carboxylate groups.
Quinoline-2,3-dicarboxylic acid: The acid form of dimethyl quinoline-2,3-dicarboxylate.
Dimethyl 2,3-quinolinedicarboxylate: Another ester derivative with similar properties
Uniqueness: Dimethyl quinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
dimethyl quinoline-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAVRGABNTTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451796 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17507-03-8 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
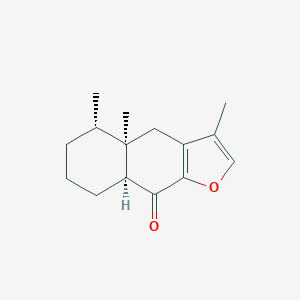
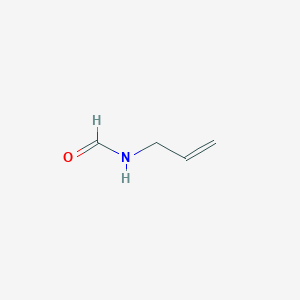
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
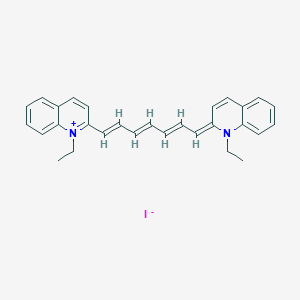

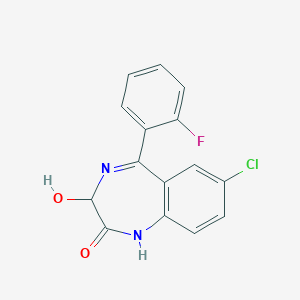
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)

